molecular formula C23H28F2O6 B046354 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate CAS No. 52-70-0

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

Cat. No. B046354
CAS RN: 52-70-0
M. Wt: 438.5 g/mol
InChI Key: LAAFISZDLHQNFS-WGFKBPOKSA-N
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Description

Synthesis Analysis

The synthesis of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves several steps, starting from steroid 3-ketofluorohydrins. These ketofluorohydrins are obtained from 5alpha,6alpha-epoxides through trans-diaxial opening with hydrofluoric acid. A study by Toscano et al. (1977) explored the introduction of halogen atoms at specific positions to prevent rearrangement and enhance the synthesis of related compounds, demonstrating the complexity and precision required in the synthesis process (Toscano et al., 1977).

Molecular Structure Analysis

The molecular structure of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate has been elucidated using various analytical techniques. Studies on structurally related compounds, such as those by Valente et al. (1997) and Terzis and Theophanides (1975), have provided insights into the steroid's configuration and the effects of substituents on its molecular architecture, showcasing the importance of structural analysis in understanding its biological activity (Valente et al., 1997); (Terzis & Theophanides, 1975).

Chemical Reactions and Properties

The chemical reactivity and properties of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involve its interactions and transformations under various conditions. For example, the introduction of halogen atoms can significantly alter its reactivity and anti-inflammatory activity, as demonstrated in the synthesis and pharmacological evaluation of its derivatives (Toscano et al., 1977).

Physical Properties Analysis

The physical properties of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate, such as solubility, melting point, and crystalline structure, are essential for its formulation and application in medical contexts. Studies on related steroids have utilized X-ray crystallography to determine their crystalline structures, providing valuable information for the development of pharmaceutical formulations (Valente et al., 1997); (Terzis & Theophanides, 1975).

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents and stability under different conditions, are crucial for the practical use of 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate. The compound's interactions with other chemicals can influence its efficacy and safety as a pharmacological agent. Research into its synthesis and derivatives offers insight into these properties and their implications for drug development and therapeutic use (Toscano et al., 1977).

Scientific Research Applications

Synthesis and Anti-inflammatory Properties

  • Research has elucidated the synthesis and topical anti-inflammatory properties of derivatives of this compound, highlighting their potential in anti-inflammatory applications without systemic effects. Studies have detailed the synthesis routes and compared the anti-inflammatory activity of these compounds, demonstrating significant topical anti-inflammatory activity in certain derivatives (Toscano et al., 1977).

Steroid Derivatives Synthesis

  • Other studies focused on the synthesis and characterization of 6α- and 6β-hydroxylated derivatives of related corticosteroids. These researches have contributed to understanding the structural modifications and their impacts on biological activities, providing insights into the synthesis of highly specific steroid derivatives (Kraan et al., 1993).

Pharmacological Screening

  • Systematic studies on chemical modifications have shown effects on the anti-inflammatory activity of certain 2-bromo-6β-fluoropregna-1,4-diene-3,20-dione derivatives. These findings indicate variations in topical anti-inflammatory activity among synthesized compounds, contributing to the development of new anti-inflammatory steroids with minimized side effects (Toscano et al., 1977).

Biotransformation Studies

  • The biotransformation of diflucortolone valerate (a derivative) in the skin of rats, guinea pigs, and humans has been examined, providing valuable data on the hydrolysis process and the generation of active metabolites within the skin. These studies are crucial for understanding the compound's metabolic pathways and optimizing its therapeutic efficacy (Täuber & Toda, 1976).

Metabolic Fate in Laboratory Animals

  • Investigations into the metabolic fate of related corticosteroids in laboratory animals have revealed qualitative similarities across species. This research is fundamental in predicting the behavior of these compounds in humans and assessing their safety profile (Gordon & Morrison, 1978).

Future Directions

The future directions for this compound could involve further exploration of its anti-inflammatory and antiallergic properties . It could also be studied for potential uses in other medical applications, given its glucocorticoid activity .

properties

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2O6/c1-12(26)31-11-19(29)22(30)7-5-14-15-9-17(24)16-8-13(27)4-6-20(16,2)23(15,25)18(28)10-21(14,22)3/h4,6,8,14-15,17-18,28,30H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAFISZDLHQNFS-WGFKBPOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90966323
Record name 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate

CAS RN

52-70-0
Record name (6α,11β)-21-(Acetyloxy)-6,9-difluoro-11,17-dihydroxypregna-1,4-diene-3,20-dione
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Record name 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
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Record name 6,9-Difluoro-11,17-dihydroxy-3,20-dioxopregna-1,4-dien-21-yl acetate
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Record name 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
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Record name 6α,9α-Difluoroprednisolone 21-acetate
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